molecular formula C23H31N3O2 B6579586 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide CAS No. 1049438-72-3

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide

Cat. No.: B6579586
CAS No.: 1049438-72-3
M. Wt: 381.5 g/mol
InChI Key: CAEXFBAAWXGOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-methoxyphenyl group and an ethyl chain linking it to a 4-propylbenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The compound N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide primarily targets Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows affinity towards α1-ARs, and this interaction leads to changes in the receptor’s activity .

Biochemical Pathways

The interaction of the compound with α1-ARs affects various biochemical pathways. The primary function of α1-ARs is the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.

Pharmacokinetics

The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), play a significant role in its bioavailability . The compound’s affinity towards α1-ARs ranges from 22 nM to 250 nM , indicating its potential bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of α1-AR activity. This modulation can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the reaction of 4-methoxyphenylpiperazine with an appropriate ethylating agent to introduce the ethyl chain. This intermediate is then coupled with 4-propylbenzoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the amide bond produces primary or secondary amines .

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, particularly in targeting neurological and cardiovascular conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its combination of a methoxyphenyl group and a propylbenzamide moiety allows for distinct interactions with biological targets, potentially offering advantages in therapeutic applications .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-3-4-19-5-7-20(8-6-19)23(27)24-13-14-25-15-17-26(18-16-25)21-9-11-22(28-2)12-10-21/h5-12H,3-4,13-18H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEXFBAAWXGOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.